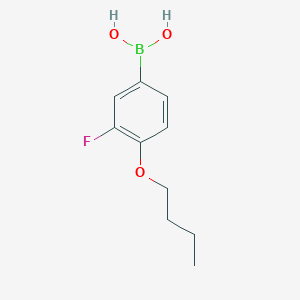

4-丁氧基-3-氟苯基硼酸

描述

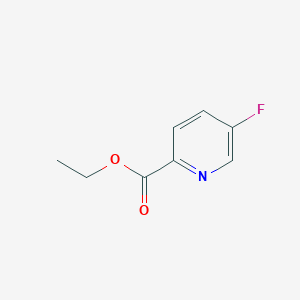

4-Butoxy-3-fluorophenylboronic acid (4-BFPA) is an organoboron compound that has been widely studied due to its diverse range of applications. 4-BFPA is a highly versatile compound that has been used in a variety of scientific research applications, including synthesis, catalysis, and biochemistry. It is also used in a number of industrial processes, such as the production of pharmaceuticals, agrochemicals, and specialty chemicals.

科学研究应用

新型化合物合成

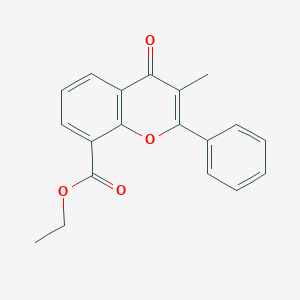

“4-丁氧基-3-氟苯基硼酸”可用于合成新型化合物。 例如,它可用于制备新型液晶氟联苯环己烯和二氟三联苯 . 这些化合物在电子和光学等各个领域具有潜在的应用价值。

交叉偶联反应

该化合物可用作与芳基重氮四氟硼酸盐、碘鎓盐和碘烷的交叉偶联反应中的反应物 . 交叉偶联反应是合成许多有机化合物(包括药物和聚合物)的基础。

生物活性三联苯的合成

“4-丁氧基-3-氟苯基硼酸”可用于合成新型生物活性三联苯 . 三联苯是一类化合物,在各种生物应用中显示出潜力,包括抗癌和抗菌剂。

强效白三烯 B4 受体激动剂的合成

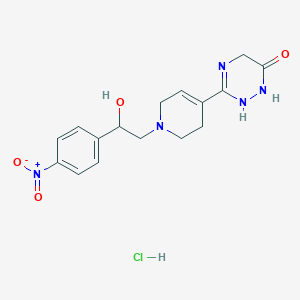

该化合物还可用于合成邻苯酚,它们是强效的白三烯 B4 受体激动剂 . 白三烯 B4 受体在炎症反应中起着至关重要的作用,这些受体的激动剂可能在治疗炎症性疾病方面具有潜在的治疗应用。

材料科学应用

鉴于它能够形成新型液晶化合物 ,“4-丁氧基-3-氟苯基硼酸”可能在材料科学中具有潜在的应用价值,特别是在新型液晶显示器 (LCD) 的开发中。

药物研究

该化合物能够参与生物活性化合物的合成 以及强效的白三烯 B4 受体激动剂 表明其在药物研究中具有潜在的应用价值,特别是在药物发现和开发中。

安全和危害

作用机制

Target of Action

The primary target of 4-Butoxy-3-fluorophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction, which also involves an oxidative addition step .

Biochemical Pathways

The SM cross-coupling reaction is the primary biochemical pathway affected by 4-Butoxy-3-fluorophenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .

Pharmacokinetics

The compound is known to be a solid at room temperature , which could impact its bioavailability.

Result of Action

The result of the action of 4-Butoxy-3-fluorophenylboronic acid is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of 4-Butoxy-3-fluorophenylboronic acid can be influenced by various environmental factors. For instance, the SM cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of various functional groups in the reaction environment could potentially influence the efficacy and stability of the compound.

属性

IUPAC Name |

(4-butoxy-3-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO3/c1-2-3-6-15-10-5-4-8(11(13)14)7-9(10)12/h4-5,7,13-14H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHCUZXLXOUYHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584279 | |

| Record name | (4-Butoxy-3-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

156487-13-7 | |

| Record name | B-(4-Butoxy-3-fluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156487-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Butoxy-3-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。